2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines and quinoxalines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a quinoxaline moiety The presence of a sulfonyl group and a ketone functional group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 2-aminobenzenesulfonamide with 2-methyl-3-oxo-3,4-dihydroquinoxaline under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the industrial viability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonyl and ketone groups allows for strong interactions with the active sites of enzymes, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinoxalin-2-ones: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Benzoxazines: Compounds with a benzoxazine ring structure, which are known for their thermal stability and use in polymer science.
Uniqueness
2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to the combination of the benzoxazine and quinoxaline moieties, along with the presence of the sulfonyl and ketone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-10-17(22)19-13-8-11(6-7-15(13)25-10)26(23,24)20-9-16(21)18-12-4-2-3-5-14(12)20/h2-8,10H,9H2,1H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZECZHFUOFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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